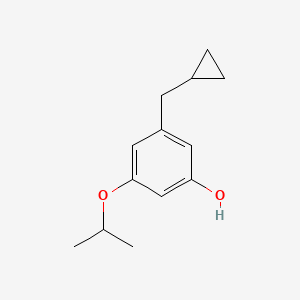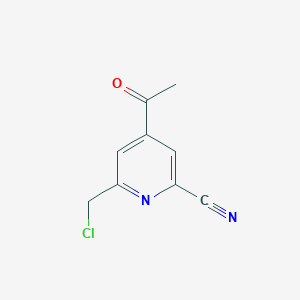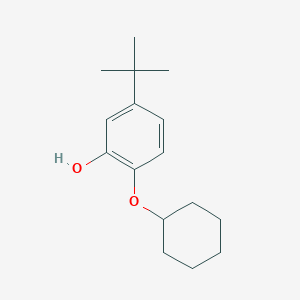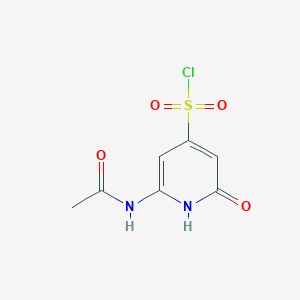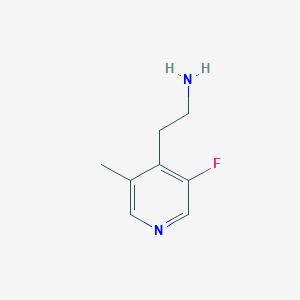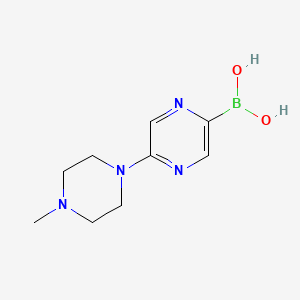
5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that contains a naphthyridine ring system. Compounds with naphthyridine structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted pyridine derivative with an appropriate amine or amide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could produce a variety of substituted naphthyridine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with naphthyridine structures are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of this compound would need to be determined through experimental studies.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential. This could include studies on their efficacy, toxicity, and mechanism of action in various disease models.
Industry
Industrially, these compounds might be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties can be leveraged to create products with specific desired effects.
Mécanisme D'action
The mechanism of action of 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would need to be elucidated through biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-1,6-naphthyridin-2(1H)-one: Lacks the chlorine substituent, which might affect its reactivity and biological activity.
5-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, which could influence its chemical properties and interactions.
5-Methyl-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Contains a methyl group instead of chlorine, potentially altering its steric and electronic characteristics.
Uniqueness
The presence of the chlorine atom in 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one can significantly influence its chemical reactivity and biological interactions. Chlorine atoms can participate in various types of chemical reactions and can also affect the compound’s lipophilicity, which in turn can influence its biological activity and pharmacokinetics.
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
5-chloro-3,4-dihydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h3-4H,1-2H2,(H,11,12) |
Clé InChI |
QZEDGNBYPZPAGG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


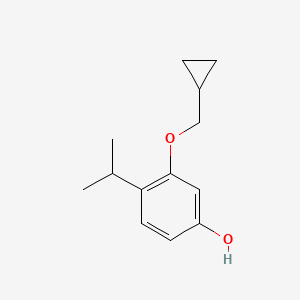
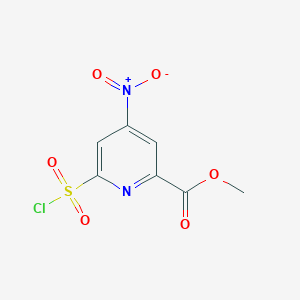
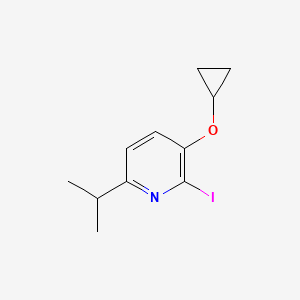
![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)
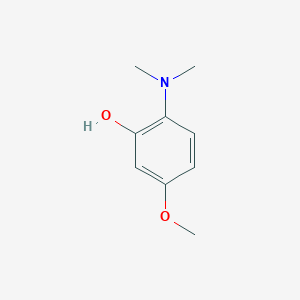
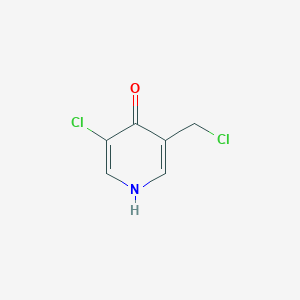
![8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845517.png)
